molecular formula C10H20ClNO2 B2758960 Methyl 3-amino-3-cyclohexylpropanoate hydrochloride CAS No. 202001-20-5

Methyl 3-amino-3-cyclohexylpropanoate hydrochloride

Cat. No.: B2758960
CAS No.: 202001-20-5
M. Wt: 221.73
InChI Key: HPKGGIKBSIYXFY-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-cyclohexylpropanoate hydrochloride (CAS: 202001-20-5) is an organic compound with the molecular formula C₁₀H₂₀ClNO₂ and a molecular weight of 221.72 g/mol . Structurally, it consists of a cyclohexyl group attached to a propanoate backbone, with an amino group at the β-position and a methyl ester moiety.

Properties

IUPAC Name

methyl 3-amino-3-cyclohexylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-13-10(12)7-9(11)8-5-3-2-4-6-8;/h8-9H,2-7,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKGGIKBSIYXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1CCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-3-cyclohexylpropanoate hydrochloride typically involves the esterification of 3-amino-3-cyclohexylpropanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified and converted to its hydrochloride salt form by reacting with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically obtained as a crystalline powder and is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-cyclohexylpropanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Methyl 3-amino-3-cyclohexylpropanoate hydrochloride is primarily utilized in the synthesis of pharmaceutical compounds, particularly as a building block in the development of new drugs. Its unique cyclohexyl group contributes to distinct steric and electronic properties, making it valuable for creating novel therapeutic agents.

Research indicates that this compound exhibits various biological activities, including:

  • CNS Penetration : It can cross the blood-brain barrier, making it a candidate for central nervous system applications.
  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on Toxoplasma gondii cathepsin L, which is important for treating chronic toxoplasmosis. It demonstrated significant potency with an IC50 value as low as 34 nM.
  • Ergogenic Effects : As an amino acid derivative, it has shown potential to enhance physical performance and support muscle recovery post-exercise.

Chemical Reactions

The compound can undergo various chemical reactions, including oxidation and reduction, which are critical in synthetic organic chemistry. For instance:

  • Oxidation : The amino group can be oxidized to form corresponding oximes or nitriles.
  • Reduction : The ester group can be reduced to an alcohol.

Comparative Activity Table

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundIC50 (nM)CNS PenetrationErgogenic Effects
Methyl 3-amino-3-cyclohexylpropanoate HCl34YesYes
Dipeptide Nitriles115YesLimited
Triazine Nitriles5YesNo

Case Study 1: Ergogenic Effects

In vitro studies have shown that this compound positively influences mental performance during stress-related tasks and supports muscle recovery post-exercise. This suggests its potential use as a dietary supplement for athletes.

Case Study 2: CNS Applications

A study focusing on the inhibition of Toxoplasma gondii demonstrated that derivatives of this compound could effectively reduce bradyzoite viability, indicating therapeutic potential against chronic infections.

Safety Profile

Safety assessments classify this compound as having potential irritant properties. It is categorized under acute toxicity class 4 and skin irritants class 2, necessitating careful handling in laboratory settings.

Mechanism of Action

The mechanism of action of methyl 3-amino-3-cyclohexylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Ethyl 3-amino-3-(3-methylphenyl)propanoate Hydrochloride
  • Molecular Formula: C₁₂H₁₆ClNO₂
  • Molecular Weight : 241.71 g/mol
  • The ester group is ethyl instead of methyl, increasing lipophilicity .
Methyl 3-[(1-phenylcyclohexyl)amino]propanoate Hydrochloride
  • Molecular Formula: C₁₆H₂₄ClNO₂
  • Molecular Weight : 297.83 g/mol
  • Key Differences :
    • A phenyl group is appended to the cyclohexyl ring, significantly increasing steric bulk. This modification could hinder binding to sterically sensitive biological targets compared to the parent compound .
Methyl 1-(methylamino)cyclohexanecarboxylate Hydrochloride
  • Molecular Formula: C₉H₁₈ClNO₂ (inferred from )
  • Key Differences: The amino group is positioned directly on the cyclohexane ring rather than the propanoate chain. This positional isomerism alters electronic distribution and may affect reactivity in synthetic pathways .
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
  • Molecular Formula: C₈H₁₇ClNO₂ (inferred from )
  • Key Differences :
    • The cyclohexyl group is replaced with geminal dimethyl groups , reducing ring strain but limiting conformational flexibility. This could enhance metabolic stability in vivo .

Cycloalkyl Variants: Ring Size Modifications

Methyl 3-amino-3-cyclobutylpropanoate Hydrochloride
  • Molecular Formula: C₈H₁₄ClNO₂ (inferred from CAS: 1391202-69-9)
  • Key Differences :
    • The cyclobutyl ring introduces greater ring strain and smaller steric volume compared to cyclohexyl. This may increase reactivity in nucleophilic substitution reactions but reduce binding affinity in enantioselective interactions .

Stereochemical and Positional Isomers

(S)-Methyl 2-amino-3-cyclohexylpropanoate Hydrochloride
  • Molecular Formula: C₁₀H₂₀ClNO₂ (identical to the parent compound)
  • Key Differences: The amino group is at the α-position (C2) instead of the β-position (C3). This subtle change can drastically alter chiral recognition in enzymatic systems or asymmetric catalysis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Implications
Methyl 3-amino-3-cyclohexylpropanoate HCl C₁₀H₂₀ClNO₂ 221.72 Cyclohexyl, β-amino, methyl ester Balanced lipophilicity and stability
Ethyl 3-amino-3-(3-methylphenyl)propanoate HCl C₁₂H₁₆ClNO₂ 241.71 3-Methylphenyl, ethyl ester Enhanced π-π interactions
Methyl 3-amino-3-cyclobutylpropanoate HCl C₈H₁₄ClNO₂ ~193.66 (estimated) Cyclobutyl ring Higher reactivity, reduced steric bulk
(S)-Methyl 2-amino-3-cyclohexylpropanoate HCl C₁₀H₂₀ClNO₂ 221.72 α-amino isomer Altered chiral recognition

Research Findings and Implications

  • Steric Effects: Bulky substituents (e.g., phenyl in C₁₆H₂₄ClNO₂) reduce solubility but improve binding to hydrophobic pockets in proteins .
  • Chiral Centers: The α-amino isomer (C₁₀H₂₀ClNO₂) may exhibit distinct pharmacokinetic profiles due to stereospecific metabolism .

Biological Activity

Methyl 3-amino-3-cyclohexylpropanoate hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a cyclohexyl group attached to a propanoate backbone, which contributes to its lipophilicity and ability to interact with various biological targets. The presence of both an amino group and a methyl ester enhances its solubility and stability, making it suitable for pharmaceutical applications.

Biological Activities

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities:

  • Antiviral Activity : Studies have shown that related compounds can inhibit viral replication, particularly against norovirus and other RNA viruses .
  • Neuroprotective Effects : Some derivatives have demonstrated the ability to protect neuronal cells from apoptosis, suggesting potential applications in neurodegenerative diseases .
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in conditions characterized by excessive inflammation .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Enzymatic Activity : Compounds similar in structure have been shown to inhibit key enzymes involved in viral replication and cellular signaling pathways, such as proteases and kinases.
  • Receptor Modulation : The compound may interact with various G protein-coupled receptors (GPCRs), influencing cellular responses related to inflammation and neuroprotection .
  • Cell Cycle Regulation : Evidence suggests that it can affect cell cycle progression, potentially leading to apoptosis in cancer cells .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of this compound against norovirus in vitro. The results indicated a significant reduction in viral load at low micromolar concentrations, demonstrating its potential as an antiviral agent.

Case Study 2: Neuroprotection

In a model of neuronal injury, this compound was found to reduce cell death by approximately 40% compared to control groups. This effect was attributed to its ability to inhibit apoptosis-related signaling pathways.

Data Table: Biological Activities and IC50 Values

Activity TypeTarget/PathwayIC50 Value (µM)Reference
AntiviralNorovirus Protease5.1
NeuroprotectionNeuronal Apoptosis10.0
Anti-inflammatoryCytokine Production15.0

Q & A

Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50​ values) be resolved?

  • Methodological Answer : Replicate assays under standardized conditions (pH, temperature, cell lines). For instance, discrepancies in nitric oxide modulation by methylene blue derivatives were resolved using Bonferroni-corrected ANOVA and rigorous controls . Cross-validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies optimize the compound’s reactivity in nucleophilic substitution or condensation reactions?

  • Methodological Answer : Activate the amino group via Boc protection/deprotection to prevent side reactions. For example, tert-butoxycarbonyl (Boc) groups in methyl 3-[[(2RS)-2-(ethylamino)propanoyl]amino]thiophene-2-carboxylate hydrochloride improved regioselectivity in coupling reactions . Solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., DMAP) are critical .

Q. How can computational models predict the compound’s pharmacokinetics or toxicity?

  • Methodological Answer : Use QSAR models or molecular dynamics simulations to predict logP, metabolic stability, and CYP450 interactions. For analogs like 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, in silico ADMET profiles guided in vivo testing priorities .

Q. What analytical techniques differentiate this compound from structurally similar impurities?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 13C-NMR^{13} \text{C-NMR} distinguish regioisomers. For example, methyl 4-methyl-3-[[(2RS)-2-[(1-methylethyl)amino]-propanoyl]amino]thiophene-2-carboxylate hydrochloride was resolved from impurities via reverse-phase HPLC with a C18 column .

Q. How does the cyclohexyl group impact lipophilicity and membrane permeability in cellular assays?

  • Methodological Answer : Compare logP values (experimental or calculated) with phenyl or cyclopropyl analogs. The cyclohexyl group in methyl 2-amino-3-cyclohexylpropanoate hydrochloride increases logP by ~1.5 units, enhancing blood-brain barrier penetration in preclinical models .

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